2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Description
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a cyclohexylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₆F₃N, with a molecular weight of 243.27 g/mol (calculated). This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance lipophilicity, metabolic stability, and binding affinity in bioactive molecules .
The compound’s structural core—a cyclohexane ring linked to an aromatic group—is shared with several pharmacologically active analogs, including arylcyclohexylamines and ketamine derivatives. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified in for similar compounds .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJGHCYWSMVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and cyclohexanamine structure. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H16F3N
- Molecular Weight : Approximately 251.27 g/mol
- Structure : The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and influences its biological interactions.
The trifluoromethyl group significantly alters the compound's reactivity and binding affinity with various receptors and enzymes. Studies indicate that compounds with similar structures can interact with serotonin receptors, potentially affecting mood and anxiety levels. Additionally, the compound has been investigated for its role as an inhibitor of enzymes within the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family, which are crucial in inflammatory processes.
Inhibition Studies
Research has shown that this compound exhibits notable inhibitory activity against several biological targets:
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit steroid 5α-reductase (SRD5A1), which is involved in the conversion of testosterone to dihydrotestosterone (DHT). In cell-based assays, it demonstrated a significant reduction in DHT production, indicating potential applications in treating conditions like androgenetic alopecia and benign prostatic hyperplasia .
Binding Affinities
The binding affinities of this compound with various receptors have been studied using molecular docking techniques. These studies reveal that the trifluoromethyl group facilitates strong interactions through pi-stacking and halogen bonding, enhancing the compound's pharmacological profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-[4-(Chlorophenyl)cyclohexan-1-amine | C13H16ClN | Chlorine atom may exhibit different biological activity due to halogen substitution. |
| 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | C10H10F3N | Smaller cyclopropane ring; potentially different reactivity and stability. |
| 2-[4-(Methoxyphenyl)cyclohexan-1-amine | C13H18N | Methoxy group may influence solubility and receptor interactions differently. |
The presence of the trifluoromethyl group distinguishes this compound from others, significantly impacting its biological interactions compared to structurally similar compounds.
Study on SRD5A1 Inhibition
A recent study investigated the inhibitory effects of various compounds, including this compound, on SRD5A1 activity. The results indicated that this compound inhibited DHT production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%). This suggests a promising therapeutic potential for conditions related to androgen metabolism .
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins. The simulations revealed significant hydrogen bonding interactions between the trifluoromethyl group and amino acid residues within the active sites of enzymes like COX-2 and lipoxygenases, contributing to its observed inhibitory effects .
Comparison with Similar Compounds
Key Observations:
Phenoxy-linked analogs (e.g., 1f) exhibit higher melting points (158°C) than non-oxygenated derivatives, suggesting stronger intermolecular forces due to hydrogen bonding .
Functional Group Impact on Synthesis: 1f achieved a 95% yield via nucleophilic aromatic substitution, whereas analogs with electron-donating groups (e.g., 1e, 4-(trifluoromethoxy)phenoxy) showed lower yields (25%), likely due to reduced electrophilicity .
Biological Relevance: Cyclohexan-1-amine derivatives with para-substituted electron-withdrawing groups (e.g., -CF₃, -CN) are frequently explored as kinase inhibitors or endoplasmic reticulum stress modulators, as seen in ’s study on eIF2α phosphorylation activators . Ketamine analogs like Methoxmetamine () and Fluorexetamine () share the cyclohexanone core but differ in bioactivity due to the ketone group’s role in NMDA receptor antagonism .
Physicochemical and Spectral Comparisons
Melting Points and Stability:
Spectral Signatures:
- ¹H NMR : Para-substituted aryl groups in 1f show distinct doublets at 7.61 ppm (aryl protons) and 4.42 ppm (cyclohexyl methine), whereas ortho-substituted analogs (e.g., ) would exhibit split patterns due to reduced symmetry .
Preparation Methods
Catalytic Amination of Halogenated Precursors
One robust approach is the catalytic amination of halogenated intermediates, such as 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-halide derivatives, using amine nucleophiles under mild conditions.
- Starting Material: 2-[4-(trifluoromethyl)phenyl]cyclohexan-1-halide (e.g., bromide or chloride).
- Reagents: Ammonia or primary amines.
- Catalysts: Transition metal catalysts (e.g., Pd, Cu) or base catalysts.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.
- Conditions: Temperatures ranging from 30 to 150 °C; reaction times vary from several hours to overnight.
This method benefits from:
- Mild reaction conditions.
- High selectivity and yield.
- Easy purification steps due to fewer byproducts.
A related patent describes a similar approach for preparing fluorinated aromatic amines via substitution of halogenated precursors using amines in the presence of bases such as sodium hydroxide or potassium carbonate and solvents like toluene or acetonitrile.
Reductive Amination of Ketone Precursors
Another common strategy involves reductive amination of the corresponding ketone:
- Starting Material: 2-[4-(trifluoromethyl)phenyl]cyclohexanone.
- Reagents: Ammonia or amine sources.
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.
- Catalysts: Pd/C or Raney nickel for catalytic hydrogenation.
- Solvents: Alcohols (methanol, ethanol) or dichloromethane.
- Conditions: Room temperature to mild heating.
This method allows direct conversion of the ketone to the amine with good stereocontrol and yields.
Alkylation of Amines with Activated Halides
An alternative route is the alkylation of amines with activated halides derived from the cyclohexane ring bearing the trifluoromethylphenyl group.
- Starting Materials: 2-[4-(trifluoromethyl)phenyl]cyclohexyl halides.
- Reagents: Ammonia or primary amines.
- Catalysts: Potassium carbonate and catalytic potassium iodide to facilitate nucleophilic substitution.
- Solvents: Acetone or biphasic systems.
- Conditions: Moderate heating (~60 °C).
This method is widely used for related phenylacetamide derivatives and can be adapted for the target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Solvent(s) | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Catalytic Amination | 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-halide | Ammonia or amines, Pd/C or base catalysts | Toluene, DMF, Acetonitrile | 30–150 °C, several hours | Mild, selective, high purity | 65–85 |
| Reductive Amination | 2-[4-(Trifluoromethyl)phenyl]cyclohexanone | Ammonia, NaBH3CN or catalytic hydrogenation | Methanol, Ethanol | Room temp to mild heating | Direct conversion, stereocontrol | 70–90 |
| Alkylation of Amines | 2-[4-(Trifluoromethyl)phenyl]cyclohexyl halide | Ammonia, K2CO3, KI | Acetone | ~60 °C, biphasic system | Simple, scalable | 44–78 |
Detailed Research Findings and Notes
- The catalytic amination route is advantageous due to mild conditions and ease of purification, reducing hazardous byproducts and harsh conditions typical of traditional methods.
- Reductive amination is widely used in medicinal chemistry for preparing amines from ketones with high stereoselectivity, which is critical for biological activity.
- Alkylation methods, while straightforward, may require careful control of reaction conditions to avoid side reactions and ensure good yields.
- Solvent choice impacts reaction rates and yields; polar aprotic solvents favor nucleophilic substitutions, while alcohols are preferred for reductive amination.
- Bases such as sodium hydroxide, potassium carbonate, and sodium tert-butoxide are commonly employed to facilitate amination reactions.
- Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation steps to reduce intermediates to amines effectively.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine to achieve high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the cyclohexanone intermediate via Friedel-Crafts acylation or similar methods.
- Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, depending on precursor availability.
- Step 3: Reductive amination using agents like sodium cyanoborohydride (NaBH3CN) to convert ketones to amines.
- Critical Parameters:
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm structural integrity and fluorine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- X-ray Crystallography: To resolve ambiguities in stereochemistry or conformational isomerism .
- HPLC: Reverse-phase HPLC with UV detection for purity assessment (>98% purity recommended for biological studies) .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles due to acute toxicity (H302) and skin irritation (H315) risks .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates (H335) .
- Storage: In airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation .
- Spill Management: Neutralize with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic reactions?
Methodological Answer:
- Electronic Effects: The strong electron-withdrawing nature of the CF group increases electrophilicity at the phenyl ring, enhancing reactivity in SNAr or cross-coupling reactions. This can be quantified via Hammett substituent constants (σ = 0.43 for CF) .
- Steric Effects: The bulky CF group may hinder access to the amine site in hydrogen-bonding interactions. Computational modeling (e.g., DFT) can predict steric hindrance using van der Waals radii .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?
Methodological Answer:
- Step 1: Validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity .
- Step 2: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
- Step 3: If discrepancies persist, employ X-ray crystallography for unambiguous confirmation. For example, highlights resolving ambiguities in hydrazine derivatives via crystallography .
Q. What strategies are effective for studying the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–13) at 40°C for 72 hours, then analyze degradation products via LC-MS .
- Solvent Compatibility: Test solubility and stability in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Fluorinated solvents like HFIP may enhance stability due to fluorine-fluorine interactions .
Q. How can fluorination patterns (e.g., meta vs. para CF3_33) alter biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Synthetic Variation: Prepare analogs with CF at different positions (e.g., 3-CF vs. 4-CF) using regioselective fluorination methods .
- Biological Assays: Compare binding affinities (e.g., IC values) in receptor assays. For example, demonstrates that all-cis-tetrafluorocyclohexylamines exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
